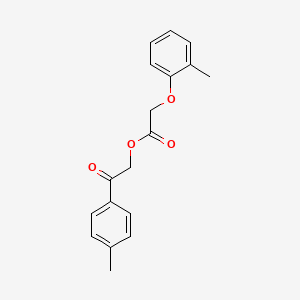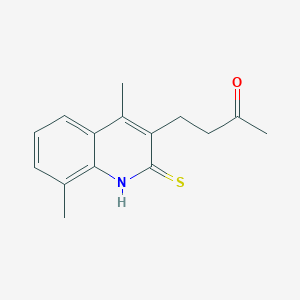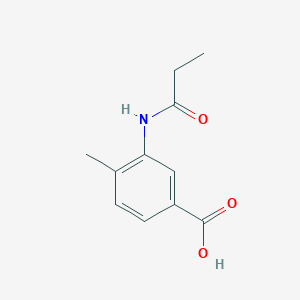
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a range of beneficial effects, including improved glucose uptake and lipid metabolism, and reduced inflammation and oxidative stress. BML-275 has been widely used as a research tool to investigate the role of AMPK in various cellular and physiological processes.
Mecanismo De Acción
BML-275 acts as a competitive inhibitor of the catalytic subunit of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, preventing its phosphorylation and activation. This leads to downstream effects on a variety of cellular processes that are regulated by N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, including glucose uptake, lipid metabolism, and inflammation.
Biochemical and physiological effects:
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, inhibition of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide by BML-275 leads to reduced glucose uptake and glycogen synthesis, increased fatty acid synthesis and storage, and increased inflammatory signaling. However, the specific effects of BML-275 can vary depending on the experimental system and the duration and degree of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BML-275 has several advantages as a research tool. It is a potent and specific inhibitor of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and has been extensively validated in multiple cell types and experimental systems. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are also some limitations to its use. BML-275 can have off-target effects on other kinases, particularly at higher concentrations. It can also be toxic to some cell types, particularly at prolonged exposure times or high concentrations.
Direcciones Futuras
There are several potential future directions for research on BML-275 and its effects on N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide signaling. One area of interest is the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in cancer metabolism and the potential therapeutic benefits of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activation in cancer treatment. Another area of interest is the effects of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition on aging and age-related diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the effects of BML-275 on other cellular signaling pathways and to develop more potent and specific inhibitors of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Métodos De Síntesis
BML-275 can be synthesized using a two-step process starting from 2-bromo-4-methylbenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride and pyridine. The acid chloride is then reacted with ethyl hydrazinecarboxylate in the presence of triethylamine to yield the pyrazole carboxamide product.
Aplicaciones Científicas De Investigación
BML-275 has been used extensively as a research tool to investigate the role of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in a variety of cellular and physiological processes. It has been shown to inhibit N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activity in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. BML-275 has been used to study the effects of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide inhibition on glucose uptake, lipid metabolism, and inflammation, among other processes. It has also been used to investigate the potential therapeutic benefits of N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide activation in various disease models, including diabetes, cancer, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-3-17-7-6-12(16-17)13(18)15-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLSKNLZMBFIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)
![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)




![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)